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Introduction

Single-molecule imaging has emerged as a powerful technique to investigate biological
processes with unprecedented detail, enabling the observation of individual molecular
interactions and dynamics in real-time. A crucial aspect of this methodology is the site-specific
labeling of target biomolecules with bright and photostable fluorophores. Cy3-PEG2-SCO is a
fluorescent probe designed for this purpose, combining the well-characterized photophysical
properties of the Cy3 dye with the advantages of a polyethylene glycol (PEG) linker and a
sulfur-containing cyclooctyne (SCO) moiety for bioorthogonal conjugation.

The Cy3 fluorophore is a popular choice for single-molecule studies due to its high absorption
coefficient, modest quantum yield, and photostability, particularly in oxygen-depleted
environments.[1] Its emission is sensitive to the local environment, which can be harnessed to
report on conformational changes or binding events, a phenomenon known as protein-induced
fluorescence enhancement (PIFE).[2] The short, discrete PEG2 linker enhances the solubility
of the probe in aqueous solutions and can reduce non-specific interactions between the dye
and other molecules.[3][4][5][6]

Labeling is achieved through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of
“click chemistry" that is bioorthogonal, meaning it can proceed within a living system without
interfering with native biochemical processes.[7][8] The SCO group, a cyclooctyne, reacts
specifically and efficiently with an azide group that has been metabolically or enzymatically
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incorporated into the target biomolecule.[9][10][11] This copper-free reaction is advantageous

for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts used in

traditional click chemistry.[12]

These application notes provide detailed protocols for the use of Cy3-PEG2-SCO in single-

molecule imaging experiments, from cell labeling to data acquisition.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the properties of the fluorescent

probe and the parameters for its use. The following tables summarize key quantitative data for

Cy3-PEG2-SCO.

Table 1: Photophysical Properties of Cy3

Property Value Notes
Excitation Maximum (A_max, 550 Can be efficiently excited by a
~ nm
ex) 532 nm or 561 nm laser.
o ] Emission is collected through a
Emission Maximum (A_max, )
) ~570 nm bandpass filter centered
em
around this wavelength.
This value can be influenced
] by the local environment and
Quantum Yield ~0.2

conjugation to a biomolecule.

[1]

Molar Extinction Coefficient

~150,000 cm—i1M—1

High absorbance allows for

efficient excitation.

Fluorescence Lifetime

~1-2 ns

The lifetime can change upon
interaction with other
molecules, which is the basis
for PIFE.[13]

Table 2: Recommended Labeling and Imaging Parameters
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Parameter Recommended Range Notes

Labeling

. . Optimal concentration should
Azide-modified Substrate

i 25-100 pM be determined empirically for
Concentration
each cell type and substrate.
For extracellular labeling. For
Cy3-PEG2-SCO Labeling 110 uM intracellular labeling,
Concentration H concentrations may need to be
higher.
) ] ) ] Longer incubation times may
Incubation Time for Labeling 30 - 60 minutes ) )
increase background signal.
Labeling Temperature 37°C For live-cell labeling.
Imaging
Use the lowest laser power
necessary to achieve a
Laser Power Density 0.1 - 1 kW/cm? sufficient signal-to-noise ratio
to minimize phototoxicity and
photobleaching.
Dependent on the camera
Exposure Time 50 - 200 ms sensitivity and the brightness
of the single molecules.
Oxygen-scavenging system . _
) ) ) Essential for reducing
Imaging Buffer (e.g., GLOXY) in a suitable

photobleaching of Cy3.
buffer (e.g., PBS, HBSS)

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with
Azides

This protocol describes the introduction of azide groups into cellular proteins through metabolic
labeling with an azide-modified amino acid analog, such as azidohomoalanine (AHA).
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Materials:

Mammalian cells of interest

e Cell culture medium (e.g., DMEM)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin

e Methionine-free DMEM

e Azidohomoalanine (AHA)

o Phosphate Buffered Saline (PBS)

Procedure:

e Culture cells to 70-80% confluency in complete medium.
» Wash the cells twice with warm PBS.

o Replace the medium with methionine-free DMEM and incubate for 1 hour to deplete
intracellular methionine.

» Replace the medium with methionine-free DMEM supplemented with 25-100 uM AHA and
incubate for 4-24 hours. The optimal concentration and incubation time should be
determined for the specific cell line and experimental goals.

 After incubation, wash the cells three times with warm PBS to remove unincorporated AHA.
The cells are now ready for labeling with Cy3-PEG2-SCO.

Protocol 2: SPAAC Labeling of Azide-Modified Cells with
Cy3-PEG2-SCO

This protocol details the click chemistry reaction to label the azide-modified biomolecules with
the Cy3-PEG2-SCO probe.
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Materials:

Azide-labeled cells (from Protocol 1)

Cy3-PEG2-SCO

Anhydrous DMSO

Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

e PBS

Procedure:

Prepare a 1-10 mM stock solution of Cy3-PEG2-SCO in anhydrous DMSO.

e Dilute the Cy3-PEG2-SCO stock solution to a final concentration of 1-10 uM in pre-warmed
live-cell imaging solution.

» Wash the azide-labeled cells twice with the imaging solution.

e Add the Cy3-PEG2-SCO labeling solution to the cells and incubate for 30-60 minutes at
37°C, protected from light.

e Wash the cells three to five times with the imaging solution to remove unbound probe.

e The cells are now labeled and ready for single-molecule imaging.

Protocol 3: Single-Molecule Imaging with Total Internal
Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the general procedure for imaging single Cy3-labeled molecules on the
cell surface using TIRF microscopy, which selectively excites fluorophores near the coverslip-
cell interface, reducing background fluorescence.[14]

Materials:

o Labeled cells on high-quality glass coverslips
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TIRF microscope equipped with a 532 nm or 561 nm laser

EMCCD or sCMOS camera

Appropriate emission filters for Cy3

Oxygen scavenging imaging buffer (e.g., GLOXY: glucose, glucose oxidase, and catalase in
an appropriate buffer)

Procedure:
e Mount the coverslip with the labeled cells onto the microscope stage.
« Add the oxygen scavenging imaging buffer to the sample.

o Set the microscope to TIRF mode and adjust the angle of the excitation laser to achieve total
internal reflection.

e Focus on the cell membrane.

o Set the laser power to the minimum level required for detecting single molecules (typically
0.1-1 kW/cm?2).

e Acquire a time-lapse series of images with an exposure time of 50-200 ms per frame.
e Record data for a sufficient duration to capture the desired molecular events.

e Analyze the acquired image series using single-particle tracking software to identify and
track the movement of individual molecules.

Visualizations

Cell Preparation & Metabolic Labeling SPAAC Labeling Single-Molecule Imaging
2. Metabolic Labeling
1. Cell Culture }—» (€9, with Azido-amino acid) }—» 3.Wash 4. Add Cy3-PEG2-SCO }—» 5. Incubate }—» 6. Wash 7. TIRF Microscopy }—» 8. Data Acquisition }—» 9. Data Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for single-molecule imaging.
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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Receptor
(Labeled with Cy3)

Dimerization

Kinase Activation

Downstream
Signaling

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12383707?utm_src=pdf-body-img
https://www.benchchem.com/product/b12383707?utm_src=pdf-body-img
https://www.benchchem.com/product/b12383707?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Example: Tracking receptor dimerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols for Single-Molecule
Imaging with Cy3-PEG2-SCO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383707#single-molecule-imaging-with-cy3-peg2-
sco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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